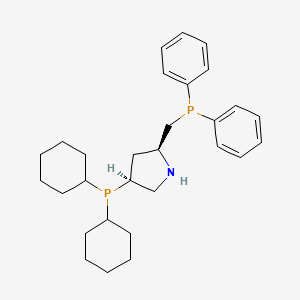
(2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.
Phosphination: The pyrrolidine derivative undergoes phosphination with dicyclohexylphosphine and diphenylphosphine.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or toluene are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine can undergo various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Solvents: Common solvents include dichloromethane (DCM) and acetonitrile.
Major Products
The major products formed from these reactions include phosphine oxides and substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine is used as a ligand in asymmetric catalysis. It helps in the formation of chiral centers in molecules, which is crucial for the synthesis of enantiomerically pure compounds.
Biology and Medicine
The compound’s ability to facilitate asymmetric synthesis makes it valuable in the pharmaceutical industry for the production of chiral drugs. Enantiomerically pure drugs often have better efficacy and reduced side effects compared to their racemic mixtures.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its role in catalysis helps in achieving high yields and selectivity in various chemical processes.
Mécanisme D'action
The mechanism by which (2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine exerts its effects involves the coordination of the phosphine ligands to a metal center. This coordination activates the metal center, making it more reactive towards substrates. The chiral environment provided by the ligand induces asymmetry in the reaction, leading to the formation of enantiomerically pure products.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-Phos: A chiral phosphine ligand with similar applications in asymmetric synthesis.
Uniqueness
(2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both dicyclohexylphosphanyl and diphenylphosphanyl groups. This combination provides a distinct steric and electronic environment, making it highly effective in certain catalytic processes.
Propriétés
Formule moléculaire |
C29H41NP2 |
|---|---|
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
dicyclohexyl-[(3S,5S)-5-(diphenylphosphanylmethyl)pyrrolidin-3-yl]phosphane |
InChI |
InChI=1S/C29H41NP2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-21-29(22-30-24)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-2,5-8,13-16,24,27-30H,3-4,9-12,17-23H2/t24-,29-/m0/s1 |
Clé InChI |
IGMXXCSYLIDCLZ-OUTSHDOLSA-N |
SMILES isomérique |
C1CCC(CC1)P([C@H]2C[C@H](NC2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5CCCCC5 |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3CC(NC3)CP(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















